

# "physical and chemical properties of 2-Amino-5-iodonicotinic acid"

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## Compound of Interest

Compound Name: 2-Amino-5-iodonicotinic acid

Cat. No.: B1372891

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An In-Depth Technical Guide to **2-Amino-5-iodonicotinic Acid** for Researchers, Scientists, and Drug Development Professionals

## Foreword

As a Senior Application Scientist, my objective is to bridge the gap between theoretical knowledge and practical application. This guide is crafted to provide a comprehensive and actionable understanding of **2-Amino-5-iodonicotinic acid**, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its core properties, synthesis, and reactivity, not merely as a list of facts, but as a narrative of scientific inquiry. The causality behind experimental choices and the inherent logic of its chemical behavior will be emphasized to empower researchers in their own investigations. This document is designed to be a self-validating system, where the provided protocols and data serve as a robust foundation for further innovation.

## Introduction: The Significance of 2-Amino-5-iodonicotinic Acid

**2-Amino-5-iodonicotinic acid**, a halogenated derivative of the nicotinic acid scaffold, is a compound of growing importance in the field of drug discovery and organic synthesis. Its unique trifunctional nature, possessing an amino group, a carboxylic acid, and an iodine atom on a pyridine ring, makes it a versatile building block for creating complex molecular architectures. The pyridine core is a common motif in pharmaceuticals, and the strategic

placement of the amino and iodo substituents allows for a wide range of chemical transformations.<sup>[1][2]</sup>

The presence of the iodine atom is particularly noteworthy. It serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkynyl, and amino moieties. This capability is crucial for generating libraries of compounds for high-throughput screening in drug development programs. Furthermore, the amino group can be acylated, alkylated, or diazotized, while the carboxylic acid can be converted to esters, amides, or other derivatives, further expanding the synthetic possibilities.

This guide will provide a detailed exploration of the physical and chemical properties of **2-Amino-5-iodonicotinic acid**, offering insights into its behavior and practical guidance for its use in the laboratory.

## Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective utilization. This section outlines the key characteristics of **2-Amino-5-iodonicotinic acid**.

### Molecular Structure

The structural attributes of **2-Amino-5-iodonicotinic acid** are the foundation of its chemical reactivity.

Caption: Chemical structure of **2-Amino-5-iodonicotinic acid**.

### Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **2-Amino-5-iodonicotinic acid**.

Property	Value	Source(s)
CAS Number	54400-30-5	[3][4]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> IN <sub>2</sub> O <sub>2</sub>	[3][4]
Molecular Weight	264.02 g/mol	[4]
Appearance	Solid	
Melting Point	Data not readily available. The related compound 2-aminonicotinic acid melts at 295-297 °C (dec.).[5]	
Boiling Point	Data not readily available.	[6]
Solubility	Soluble in DMSO.[5]	
pKa	Data not readily available. The related compound 2-aminonicotinic acid has a predicted pKa of 2.94±0.10.[5]	
InChI Key	XEJZAMUIUDIMNL-UHFFFAOYSA-N	
SMILES	O=C(O)C1=C(N)N=CC(I)=C1	

## Spectral Analysis

Spectroscopic data is indispensable for the identification and characterization of chemical compounds. While a comprehensive spectral analysis for **2-Amino-5-iodonicotinic acid** is not readily available in the public domain, we can infer expected spectral features based on its structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. For **2-Amino-5-iodonicotinic acid**, the following proton signals would be expected in a solvent like DMSO-d<sub>6</sub>:

- Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and iodine.
- Amino Protons: A broad signal corresponding to the  $-\text{NH}_2$  group. The chemical shift of this signal is often variable and can be confirmed by  $\text{D}_2\text{O}$  exchange.
- Carboxylic Acid Proton: A broad singlet for the  $-\text{COOH}$  proton, typically at a downfield chemical shift. This signal would also disappear upon  $\text{D}_2\text{O}$  exchange.

For comparison, the  $^1\text{H}$  NMR spectrum of the related compound 2-Amino-5-iodobenzoic acid in  $\text{DMSO-d}_6$  shows signals at approximately 7.95, 7.47, and 6.63 ppm for the aromatic protons.<sup>[7]</sup>

## $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For **2-Amino-5-iodonicotinic acid**, six distinct signals would be expected for the six carbon atoms of the pyridine ring, plus a signal for the carboxylic acid carbon. The chemical shifts would be characteristic of a substituted pyridine ring.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying functional groups. The IR spectrum of **2-Amino-5-iodonicotinic acid** is expected to show characteristic absorption bands for:

- N-H stretching: Around  $3300\text{-}3500\text{ cm}^{-1}$  for the amino group.
- O-H stretching: A broad band around  $2500\text{-}3300\text{ cm}^{-1}$  for the carboxylic acid.
- C=O stretching: A strong absorption around  $1680\text{-}1710\text{ cm}^{-1}$  for the carboxylic acid carbonyl.
- C=C and C=N stretching: In the  $1400\text{-}1600\text{ cm}^{-1}$  region, characteristic of the aromatic pyridine ring.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. In the mass spectrum of **2-Amino-5-iodonicotinic acid**, the molecular ion peak

$[M]^+$  would be expected at m/z 264. The isotopic pattern of iodine ( $^{127}\text{I}$  is 100% abundant) would simplify the interpretation. Fragmentation patterns would likely involve the loss of  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{HCN}$ .

## Chemical Properties and Reactivity

The reactivity of **2-Amino-5-iodonicotinic acid** is governed by its three functional groups, offering a rich landscape for chemical modification.

### Acidity and Basicity

The molecule possesses both an acidic carboxylic acid group and a basic amino group, as well as the basic nitrogen of the pyridine ring.<sup>[8]</sup> This amphoteric nature means its charge and reactivity are pH-dependent. The pyridine nitrogen can be protonated under acidic conditions, while the carboxylic acid will be deprotonated under basic conditions.

### Reactions of the Amino Group

The amino group is a versatile functional handle. It can undergo:

- Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
- Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents.

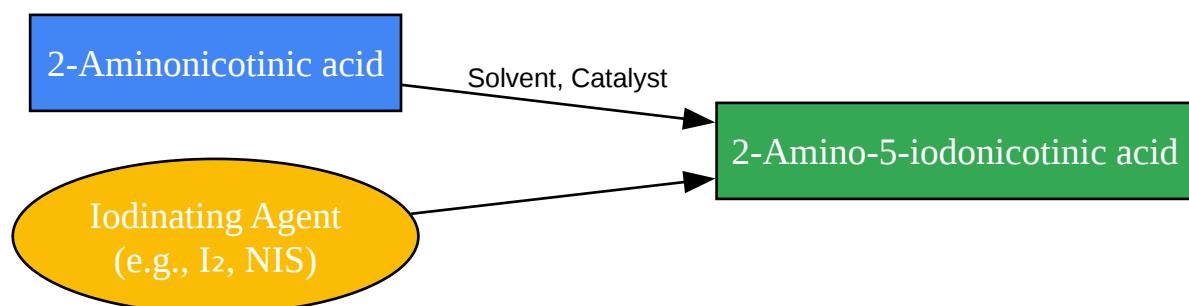
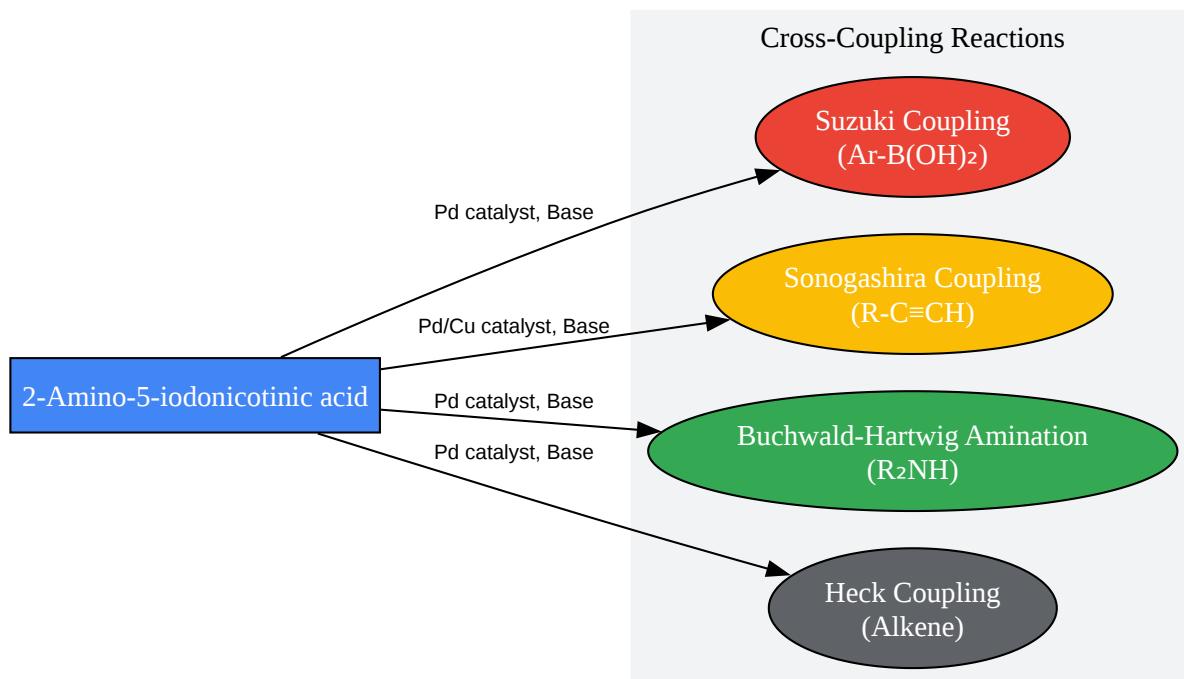
### Reactions of the Carboxylic Acid Group

The carboxylic acid group can be readily transformed into:

- Esters: Through Fischer esterification with alcohols in the presence of an acid catalyst.
- Amides: By reaction with amines, often activated with coupling reagents like DCC or EDC.
- Acid Chlorides: By reaction with thionyl chloride or oxalyl chloride.

### Reactions Involving the Iodine Atom

The carbon-iodine bond is the most versatile site for synthetic transformations, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are central to the use of **2-Amino-5-iodonicotinic acid** as a building block.



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